1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyl and methyl groups: Alkylation reactions using appropriate alkyl halides in the presence of a base.
Thioether formation: Reaction of the pyrazole derivative with p-tolylthiol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the pyrazole derivative with 2-chlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzoate moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-chlorobenzoate
- 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl benzoate
- 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-bromobenzoate
Uniqueness
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl, methyl, and p-tolylthio groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-10-12-16(13-11-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)17-8-6-7-9-18(17)23/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOYULXSXORWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.